tert-Butyl bis(2-cyanoethyl)carbamate
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Overview
Description
“tert-Butyl bis(2-cyanoethyl)carbamate” is a derivative of bis (2-chloroethyl)amine, which is used as a medicinal chemistry and organic synthesis intermediate . The Boc group in the structure is readily removed to obtain the active carboxyl group in the organic synthesis transformation .
Synthesis Analysis
The synthesis of “tert-Butyl bis(2-cyanoethyl)carbamate” involves palladium-catalyzed cross-coupling reactions . It has been used in the synthesis of N-Boc-protected anilines . The compound is also produced at low temperatures by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate .Molecular Structure Analysis
The molecular formula of “tert-Butyl bis(2-cyanoethyl)carbamate” is C8H14N2O2 . It has an average mass of 170.209 Da and a monoisotopic mass of 170.105530 Da .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it participates in palladium-catalyzed cross-coupling reactions . It’s also involved in the production of N-Boc-protected anilines .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 302.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a flash point of 136.5±23.2 °C and an index of refraction of 1.446 . It has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Scientific Research Applications
Synthesis of N-Boc-protected Anilines
“tert-Butyl bis(2-cyanoethyl)carbamate” can be used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in the synthesis of various pharmaceuticals and other organic compounds.
Synthesis of Tetrasubstituted Pyrroles
This compound can also be used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . Tetrasubstituted pyrroles are valuable building blocks in organic synthesis and have applications in the synthesis of natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of “tert-Butyl bis(2-cyanoethyl)carbamate” involves the removal of the Boc group in the structure to obtain the active carboxyl group in the organic synthesis transformation . The tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N,N-bis(2-cyanoethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14(8-4-6-12)9-5-7-13/h4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYKBNGEHOLRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl bis(2-cyanoethyl)carbamate |
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